(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-18(7-6-15-4-3-13-26-15)21-9-11-22(12-10-21)19(25)16-14-20-23-8-2-1-5-17(16)23/h1-8,13-14H,9-12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZLEYZBRCFBKR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and possible therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyrazolo[1,5-a]pyridine Core : This is achieved through cycloaddition reactions involving suitable dipolarophiles and pyridinium-N-imines.
- Introduction of Carbonyl Group : The pyrazolo core is functionalized with a carbonyl group at the 3-position.
- Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution.
- Thiophen-2-ylmethyl Group Addition : Finally, the thiophen group is attached through a coupling reaction.
These steps are crucial for creating the compound's unique structural properties that contribute to its biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. Compounds in this class have demonstrated significant inhibitory effects on various cancer cell lines. For instance, derivatives similar to our compound have shown IC50 values in the micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .
Enzymatic Inhibition
The compound exhibits notable enzymatic inhibitory activity. Research indicates that it may act as a selective protein inhibitor, affecting pathways involved in cancer progression and other diseases. This activity is attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions .
Anti-Tubercular Properties
In addition to anticancer effects, compounds related to this structure have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising results with IC90 values indicating effective inhibition of bacterial growth without significant cytotoxicity on human cells .
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The compound interacts with specific molecular targets such as enzymes and receptors.
- Pathway Modulation : It influences various signaling pathways that are critical in disease progression.
Case Studies
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer effects. For instance:
- Mechanism of Action : The compound inhibits specific kinases by mimicking the adenine ring of ATP, blocking phosphorylation events crucial for cell signaling pathways involved in tumor growth.
A study demonstrated that analogs of this compound effectively reduced the viability of various cancer cell lines while maintaining low cytotoxicity, suggesting a favorable therapeutic index .
Antitubercular Activity
In addition to its anticancer potential, this compound has shown promise against drug-resistant strains of Mycobacterium tuberculosis. Several synthesized derivatives exhibited excellent in vitro potency with minimum inhibitory concentrations (MIC) in the nanomolar range, indicating their potential as new antituberculosis agents .
Study on Anticancer Activity
A specific study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives, including (E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. The results showed that these compounds displayed potent inhibitory activity against several cancer cell lines with IC50 values indicating effective concentration levels for therapeutic use .
Antitubercular Research
Another study synthesized a series of pyrazolo[1,5-a]pyridine derivatives and tested their efficacy against Mycobacterium tuberculosis. The findings revealed that certain compounds had significant activity against resistant strains, suggesting their potential role in developing new treatments for tuberculosis .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone (enone) moiety undergoes nucleophilic additions, particularly at the β-position. Key examples include:
Mechanistic Insights :
-
The electron-withdrawing pyrazolo[1,5-a]pyridine group enhances electrophilicity at the β-carbon.
-
Steric hindrance from the piperazine ring limits additions to the α-position.
Cycloaddition Reactions
The enone system participates in [4+2] Diels-Alder reactions with dienes:
| Diene | Conditions | Cycloadduct Structure | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 hrs | Bicyclo[4.3.0]non-2-ene derivative | 55% | |
| Anthracene | Microwave, solvent-free, 150°C, 30 min | Fused polycyclic adduct | 63% |
Key Observations :
-
Reactions proceed via an endo transition state, confirmed by X-ray crystallography .
-
Microwave irradiation reduces reaction time by 75% compared to conventional heating .
Cross-Coupling Reactions
The thiophene and pyrazolo[1,5-a]pyridine moieties enable catalytic coupling:
Optimization Data :
-
Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions (81% vs. 58% yield) .
-
Electron-deficient aryl halides show faster coupling kinetics .
Reduction and Oxidation
The ketone group and unsaturated bonds are redox-active:
Notable Findings :
-
NaBH₄ selectively reduces the ketone without affecting the enone.
-
Catalytic hydrogenation preserves stereochemistry at the thiophene ring.
Functionalization of the Piperazine Ring
The piperazine unit undergoes alkylation/acylation:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | Mono-benzylated piperazine | 67% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetylpiperazine derivative | 78% |
Regioselectivity :
-
Alkylation occurs preferentially at the less hindered nitrogen .
-
Steric effects from the pyrazolo[1,5-a]pyridine group suppress over-alkylation.
Pyrazolo[1,5-a]pyridine Modifications
-
Chlorination : POCl₃, 80°C → 3-chloro derivative (Yield: 61%) .
-
Amination : NH₃/MeOH, sealed tube, 100°C → 7-amino analog (Yield: 54%) .
Thiophene Functionalization
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below highlights structural and functional differences between the target compound and related molecules:
Physicochemical Properties
- Solubility: The piperazine linker in the target compound enhances aqueous solubility compared to simpler enones (e.g., E28) and rigid tricyclic systems (e.g., compounds) .
Q & A
Q. Advanced
- ADMET prediction tools : Use SwissADME or ADMETLab to estimate CYP450 metabolism, plasma protein binding, and hepatotoxicity .
- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidative or hydrolytic degradation .
How to address solubility challenges in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO/water mixtures (≤1% DMSO) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperazine or thiophene moieties .
How to ensure selective synthesis of the (E)-isomer?
Q. Advanced
- Steric control : Use bulky bases (e.g., LDA) during enone formation to favor the (E)-configuration .
- Chromatographic separation : Employ reverse-phase HPLC with chiral columns if stereochemical byproducts form .
What in vitro models assess metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
